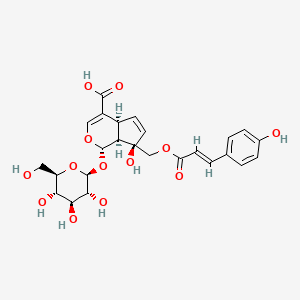

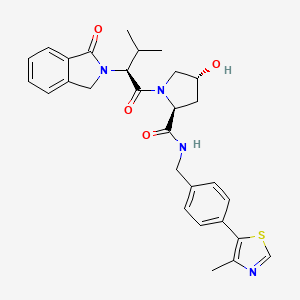

(2S,4R)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Vue d'ensemble

Description

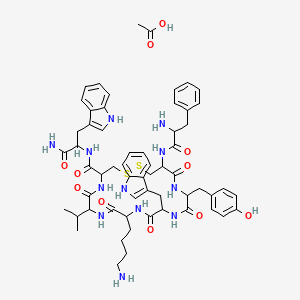

Potent VHL ligand, degrading HaloTag7 fusion proteins

VL285 is a potent VHL ligand, degrading HaloTag7 fusion proteins.

Applications De Recherche Scientifique

Targeted Protein Degradation

VL285 is a significant compound in the field of targeted protein degradation. It serves as a building block for the synthesis of molecules used in PROTAC (proteolysis-targeting chimeras) technology . This application is pivotal for developing new therapeutic strategies where disease-causing proteins are marked for destruction, rather than simply inhibited.

PROTAC Research

In PROTAC research, VL285 is utilized for creating bifunctional molecules that bring together an E3 ubiquitin ligase and a target protein to induce the latter’s ubiquitination and subsequent degradation . This approach is revolutionary in drug development, offering a way to target previously ‘undruggable’ proteins.

Synthesis of Ligand-Linker Conjugates

VL285 is reactive with carboxyl groups, making it suitable for the synthesis of ligand-linker conjugates . These conjugates are essential for connecting a ligand that binds to a protein of interest with a linker molecule that can attach to various functional groups, expanding the versatility of the compound in drug design.

Von Hippel-Lindau (VHL) Protein Recruitment

The compound contains a VHL-recruiting ligand, which is crucial for the recruitment of the VHL protein in targeted protein degradation applications . This is particularly important for the treatment of diseases where the VHL pathway is implicated, such as certain forms of cancer.

Alternative Exit Vector Design

VL285 provides an alternative exit vector from the widely used VH032 in the design of molecules for targeted protein degradation . This expands the toolkit available to researchers, allowing for the design of more effective and selective degraders.

Molecular Weight and Solubility Studies

The molecular weight and solubility of VL285, as well as its derivatives, are critical parameters in the pharmacokinetics and pharmacodynamics of drug candidates . Research in this area can lead to the optimization of drug properties for better efficacy and reduced side effects.

Amine Functional Group Reactivity

VL285’s amine functional group is reactive, which is essential for further chemical modifications and the creation of a wide range of derivatives with varied biological activities . This reactivity is exploited in medicinal chemistry to synthesize new compounds with potential therapeutic applications.

Storage and Stability Analysis

Research into the storage and stability of VL285 under various conditions is vital for its practical application in drug development . Understanding its stability at different temperatures and pH levels can inform proper handling and formulation practices.

Propriétés

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O4S/c1-17(2)25(33-14-21-6-4-5-7-23(21)28(33)36)29(37)32-15-22(34)12-24(32)27(35)30-13-19-8-10-20(11-9-19)26-18(3)31-16-38-26/h4-11,16-17,22,24-25,34H,12-15H2,1-3H3,(H,30,35)/t22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDFFPYRFJKXQP-VJTSUQJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |

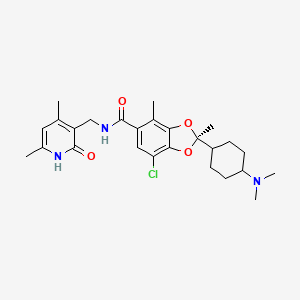

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.